5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This scaffold is substituted with a 3,4-difluorophenyl group, a 3,5-dimethylpiperidinyl moiety, and an ethyl chain at the 2-position.
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4OS/c1-4-16-23-20-26(24-16)19(27)18(28-20)17(13-5-6-14(21)15(22)8-13)25-9-11(2)7-12(3)10-25/h5-6,8,11-12,17,27H,4,7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPGJZYOWPEEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CC(CC(C4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 1008267-67-1) is a thiazolo-triazole derivative notable for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Molecular Characteristics
- Molecular Formula : C₁₉H₂₂F₂N₄OS
- Molecular Weight : 392.5 g/mol
Structural Features
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of a difluorophenyl moiety and a piperidine ring enhances its pharmacological profile.
The biological activity of this compound primarily involves the inhibition of specific kinases, particularly c-Jun N-terminal kinase (JNK), which plays a crucial role in cell signaling pathways related to stress responses and apoptosis. The compound's structure allows it to interact effectively with the ATP-binding site of these kinases.
Efficacy in Disease Models
Studies have demonstrated that this compound exhibits promising anti-cancer properties. For instance:
- Colon Cancer : It showed significant cytotoxicity against HCT-116 colon carcinoma cells with an IC₅₀ value of 6.2 μM.
- Breast Cancer : It was also active against the T47D breast cancer cell line with IC₅₀ values of 43.4 μM and 27.3 μM for different derivatives .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiazole and triazole rings can significantly impact biological activity. For example:
- Substituting different aryl groups can either enhance or diminish kinase inhibition.
- The introduction of electron-withdrawing groups like fluorine has been associated with increased potency .
Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that derivatives with electron-withdrawing groups demonstrated enhanced activity compared to their non-substituted counterparts.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Original | HCT-116 | 6.2 |
| Derivative A | T47D | 27.3 |
| Derivative B | T47D | 43.4 |
Case Study 2: Kinase Inhibition
In another study focusing on JNK inhibition, the compound was found to exhibit dose-dependent inhibition, confirming its potential as a therapeutic agent in conditions where JNK is implicated.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Thiazolo-Triazole Derivatives
| Compound Name | Molecular Formula | Key Substituents | Reported Activity/Notes |
|---|---|---|---|
| Target Compound : 5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Not publicly available | 3,4-Difluorophenyl, 3,5-dimethylpiperidinyl, 2-ethyl | Hypothesized AChE inhibition based on QSAR models ; potential CNS activity inferred from analogs. |
| Analog 1 : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | C₃₁H₃₃ClN₆O₃S | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, 2-methyl | No explicit activity reported; structural emphasis on piperazine and aryl ether groups. |
| Analog 2 : 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole | C₁₁H₇F₂N₃S | 2,4-Difluorophenyl, 6-methyl | Commercial availability (Parchem); no disclosed biological data. |
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 3,4-difluorophenyl group in the target compound may enhance binding affinity compared to 2,4-difluorophenyl (Analog 2) or 3-chlorophenyl (Analog 1) due to fluorine’s electronegativity and optimal steric placement .
- The 3,5-dimethylpiperidinyl moiety likely improves metabolic stability and target engagement versus the piperazinyl group in Analog 1, as dimethyl substitution reduces susceptibility to oxidative metabolism .
QSAR Model Predictions: 3D-QSAR studies on AChE inhibitors (R² = 0.972, F = 72.41) suggest that bulky substituents (e.g., ethyl at the 2-position) enhance steric complementarity with the enzyme’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
